molecular formula C18H24N6O B2715905 2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1040647-29-7

2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Número de catálogo: B2715905
Número CAS: 1040647-29-7
Peso molecular: 340.431
Clave InChI: MRCAVHWMOCYKLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a piperazine-derived compound featuring a dimethylpropan-1-one core substituted with a pyridazine-piperazine-pyridin-3-ylamino scaffold. The pyridazine and pyridine groups may facilitate hydrogen bonding and π-π interactions, while the piperazine ring enhances solubility and conformational flexibility .

Propiedades

IUPAC Name

2,2-dimethyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-11-9-23(10-12-24)16-7-6-15(21-22-16)20-14-5-4-8-19-13-14/h4-8,13H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCAVHWMOCYKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, with the CAS number 1040647-29-7, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

The molecular formula of the compound is C18H24N6OC_{18}H_{24}N_{6}O with a molecular weight of 340.4 g/mol. The structure features a piperazine ring and pyridazine moiety, which are known to enhance biological activity in various derivatives.

PropertyValue
CAS Number1040647-29-7
Molecular FormulaC18H24N6O
Molecular Weight340.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the piperazine and pyridazine rings, followed by functionalization to introduce the dimethyl and amino groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyridazine derivatives. For instance, compounds that share structural similarities with 2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one have shown significant inhibitory effects against Helicobacter pylori, a common pathogen associated with gastric ulcers. The mechanism involves inhibition of urease activity, which is crucial for the survival of H. pylori in acidic environments .

Urease Inhibition

A study focusing on urease inhibitors demonstrated that pyridine-based piperazines exhibit potent urease inhibition. The most active compounds in this series had IC50 values significantly lower than standard inhibitors, indicating strong potential for therapeutic applications in treating infections caused by urease-producing bacteria .

Kinase Inhibition

Another area of exploration involves the inhibition of kinases, which are critical in various signaling pathways associated with cancer and other diseases. Compounds with similar structures have been reported to inhibit specific kinases involved in tumor growth and progression . The biological evaluation of these compounds suggests that they could serve as lead candidates for developing new anticancer therapies.

Case Studies

  • Urease Inhibition Study :
    • Objective : To evaluate the urease inhibitory potential.
    • Method : In vitro assays were conducted using synthesized derivatives.
    • Results : Compounds exhibited IC50 values ranging from 2.0 to 7.66 µM, demonstrating significant urease inhibition compared to standard thiourea (23.2 µM) .
  • Kinase Activity Evaluation :
    • Objective : To assess the inhibitory effects on specific kinases.
    • Method : Structure-based optimization led to the identification of novel inhibitors.
    • Results : Some derivatives showed low nanomolar activity against tankyrases, indicating potential applications in cancer therapy .

Aplicaciones Científicas De Investigación

Preliminary studies indicate that compounds similar to 2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one exhibit significant activity against various pathogens, including Mycobacterium tuberculosis H37Ra. The biological effects at the cellular level are still under investigation, but initial findings suggest potential antimicrobial properties.

Antimicrobial Properties

Research has indicated that derivatives of this compound may possess antimicrobial activity. For instance, similar compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Inhibition of Protein Kinases

The compound's structure suggests potential applications in inhibiting protein kinases. Recent studies have focused on the synthesis of pyridazine derivatives that show promise as selective inhibitors for various kinases involved in cancer pathways . This highlights the potential for developing targeted therapies based on this compound's scaffold.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted by Prabhakar et al. synthesized several derivatives based on the pyridine framework and assessed their antimicrobial efficacy using disc diffusion methods. The results indicated that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Protein Kinase Inhibition
In another investigation focused on protein kinase inhibition, researchers synthesized pyridazine-based compounds and evaluated their inhibitory effects on various kinases linked to cancer progression. The findings suggested that modifications to the core structure could enhance selectivity and potency against specific targets .

Comparación Con Compuestos Similares

Key Observations:

Substituent Impact: The target compound’s 4-(6-(pyridin-3-ylamino)pyridazin-3-yl) group introduces aromaticity and hydrogen-bonding capacity, distinguishing it from simpler analogs like CAS 1018306-09-2. This may enhance target selectivity, particularly in kinase inhibition .

Solubility : The unsubstituted piperazine (CAS 1018306-09-6) has lower logP, suggesting higher aqueous solubility, whereas the target compound’s aromatic substituents increase lipophilicity, which may improve blood-brain barrier penetration .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing piperazine-pyridazine derivatives like this compound?

Answer:
The synthesis of piperazine-pyridazine derivatives typically involves coupling reactions between substituted piperazines and heterocyclic moieties. A key method uses carbodiimide-based coupling agents (e.g., HOBt, TBTU) in anhydrous solvents like DMF or DCM. For example, in structurally analogous compounds, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine was coupled with carboxylic acid derivatives using TBTU and NEt₃ as a base . Researchers should prioritize optimizing stoichiometry, reaction time (12–48 hours), and temperature (room temperature to 80°C) to maximize yield. Post-synthesis purification often involves column chromatography with gradients of polar/nonpolar solvents.

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during the coupling of pyridazine and piperazine moieties?

Answer:
Byproduct formation in such couplings is often due to incomplete activation of carboxyl groups or competing side reactions. To address this:

  • Use pre-activated intermediates (e.g., acid chlorides) to reduce reliance on coupling agents.
  • Employ low-temperature conditions (0–4°C) during activation to suppress side reactions.
  • Monitor reaction progress via LC-MS or TLC to terminate reactions at optimal conversion (~90–95%).
  • Incorporate scavenger resins (e.g., polymer-bound isocyanates) to sequester unreacted reagents . For purification, consider orthogonal techniques like preparative HPLC with C18 columns and acetonitrile/water mobile phases.

Basic: What tools are recommended for structural elucidation of this compound?

Answer:
X-ray crystallography remains the gold standard for unambiguous structural confirmation. The CCP4 suite is widely used for crystallographic data processing, including phase determination (e.g., molecular replacement) and refinement . For non-crystalline samples, use:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-3-ylamino vs. pyridin-2-ylamino).
  • HRMS : To verify molecular formula (e.g., resolving C12H18N4O vs. isomers).
  • FT-IR : To identify carbonyl (C=O) and amine (N-H) functional groups.

Advanced: How should researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

Answer:

  • In vitro assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement. For example, screen against kinase panels to identify off-target effects.
  • Dose-response curves : Include ≥10 concentrations (e.g., 0.1 nM–100 µM) to calculate accurate IC₅₀ values.
  • Control compounds : Use known inhibitors/agonists (e.g., staurosporine for kinases) to validate assay conditions.
  • Counter-screens : Test for nonspecific binding (e.g., albumin binding assays) and cytotoxicity (MTT assay) .

Advanced: How can conflicting data on biological activity across studies be systematically resolved?

Answer:
Conflicting results often arise from variability in assay conditions or compound purity. To resolve discrepancies:

  • Replicate studies : Use identical protocols (e.g., cell lines, serum concentrations).
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends.
  • Quality control : Validate compound purity (≥95% by HPLC) and stability (e.g., LC-MS after 24-hour incubation in assay buffer).
  • Theoretical alignment : Cross-reference results with computational predictions (e.g., molecular docking against target proteins) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Exposure response : For skin contact, rinse immediately with water (≥15 minutes); for inhalation, move to fresh air and seek medical attention .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers.

Advanced: How can environmental impact studies be designed to assess the compound’s ecotoxicological risks?

Answer:

  • Fate studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light).
  • Bioaccumulation assays : Use OECD Test Guideline 305 to determine bioconcentration factors in fish models.
  • Trophic-level toxicity : Test effects on algae (OECD 201), daphnia (OECD 202), and zebrafish embryos (OECD 236) .
  • Computational modeling : Apply QSAR models to predict persistence (e.g., BIOWIN) and toxicity (e.g., ECOSAR).

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